molecular formula C9H18FNO2 B13204531 2-Amino-2-(3-fluoropropyl)-4-methylpentanoic acid

2-Amino-2-(3-fluoropropyl)-4-methylpentanoic acid

Cat. No.: B13204531
M. Wt: 191.24 g/mol
InChI Key: BAVJSHWRAVJUAH-UHFFFAOYSA-N
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Description

2-Amino-2-(3-fluoropropyl)-4-methylpentanoic acid is a fluorinated amino acid with a molecular formula of C10H20FNO2. This compound is notable for its unique structure, which includes a fluoropropyl group attached to the amino acid backbone. The presence of the fluorine atom imparts distinct chemical properties, making it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-fluoropropyl)-4-methylpentanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable amino acid precursor with a fluorinated alkyl halide. The reaction typically requires a strong base, such as sodium hydride, to deprotonate the amino group, followed by the addition of the fluorinated alkyl halide under controlled conditions to ensure selective alkylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-fluoropropyl)-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Production of alcohols or amines.

    Substitution: Generation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

2-Amino-2-(3-fluoropropyl)-4-methylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders, owing to its ability to modulate neurotransmitter receptors.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-fluoropropyl)-4-methylpentanoic acid involves its interaction with specific molecular targets, such as neurotransmitter receptors. The fluorine atom enhances the compound’s binding affinity and selectivity for these receptors, modulating their activity and influencing various physiological processes. The compound’s effects are mediated through pathways involving neurotransmitter release, receptor activation, and downstream signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(3-chloropropyl)-4-methylpentanoic acid
  • 2-Amino-2-(3-bromopropyl)-4-methylpentanoic acid
  • 2-Amino-2-(3-iodopropyl)-4-methylpentanoic acid

Uniqueness

2-Amino-2-(3-fluoropropyl)-4-methylpentanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size enhance the compound’s stability, lipophilicity, and binding affinity for molecular targets, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C9H18FNO2

Molecular Weight

191.24 g/mol

IUPAC Name

2-amino-2-(3-fluoropropyl)-4-methylpentanoic acid

InChI

InChI=1S/C9H18FNO2/c1-7(2)6-9(11,8(12)13)4-3-5-10/h7H,3-6,11H2,1-2H3,(H,12,13)

InChI Key

BAVJSHWRAVJUAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CCCF)(C(=O)O)N

Origin of Product

United States

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